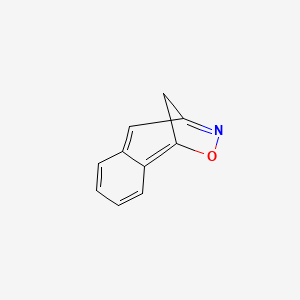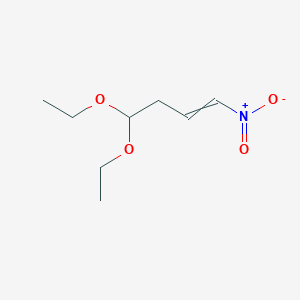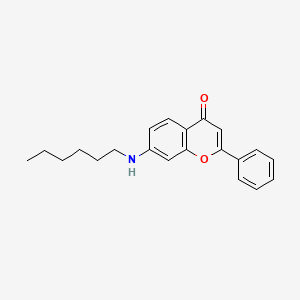
7-(Hexylamino)-2-phenyl-4H-1-benzopyran-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-(Hexylamino)-2-phenyl-4H-1-benzopyran-4-one is a synthetic organic compound belonging to the benzopyran family. Benzopyrans, also known as chromenes, are a class of oxygen-containing heterocycles that exhibit a wide range of biological activities. This particular compound is characterized by the presence of a hexylamino group at the 7th position and a phenyl group at the 2nd position of the benzopyran ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(Hexylamino)-2-phenyl-4H-1-benzopyran-4-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-hydroxyacetophenone and hexylamine.
Formation of Intermediate: The initial step involves the condensation of 2-hydroxyacetophenone with hexylamine under basic conditions to form an intermediate Schiff base.
Cyclization: The Schiff base is then subjected to cyclization using a suitable catalyst, such as p-toluenesulfonic acid, to form the benzopyran ring.
Final Product:
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
7-(Hexylamino)-2-phenyl-4H-1-benzopyran-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding quinones.
Reduction: Reduction reactions using reducing agents such as sodium borohydride can convert the compound into its corresponding alcohol derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Quinones.
Reduction: Alcohol derivatives.
Substitution: Various substituted benzopyran derivatives.
Scientific Research Applications
7-(Hexylamino)-2-phenyl-4H-1-benzopyran-4-one has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antioxidant activities.
Industry: Utilized in the development of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 7-(Hexylamino)-2-phenyl-4H-1-benzopyran-4-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins involved in various biological processes.
Pathways: It can modulate signaling pathways related to inflammation, oxidative stress, and cell proliferation.
Comparison with Similar Compounds
Similar Compounds
Coumarin: A naturally occurring benzopyran derivative with anticoagulant properties.
Chromone: Another benzopyran derivative with anti-inflammatory and anticancer activities.
Flavone: A benzopyran derivative found in many plants with antioxidant and anti-inflammatory properties.
Uniqueness
7-(Hexylamino)-2-phenyl-4H-1-benzopyran-4-one is unique due to the presence of the hexylamino group, which imparts distinct chemical and biological properties. This structural feature differentiates it from other benzopyran derivatives and contributes to its specific applications in research and industry.
Properties
CAS No. |
920287-00-9 |
|---|---|
Molecular Formula |
C21H23NO2 |
Molecular Weight |
321.4 g/mol |
IUPAC Name |
7-(hexylamino)-2-phenylchromen-4-one |
InChI |
InChI=1S/C21H23NO2/c1-2-3-4-8-13-22-17-11-12-18-19(23)15-20(24-21(18)14-17)16-9-6-5-7-10-16/h5-7,9-12,14-15,22H,2-4,8,13H2,1H3 |
InChI Key |
WYMDXTDFNXWLNZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCNC1=CC2=C(C=C1)C(=O)C=C(O2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


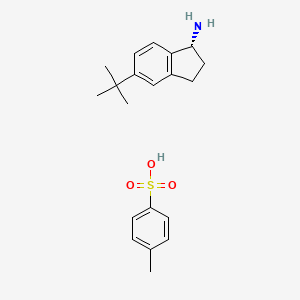
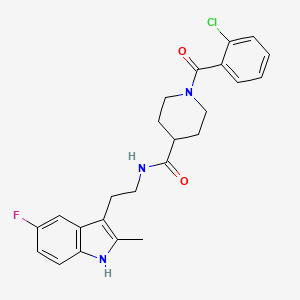
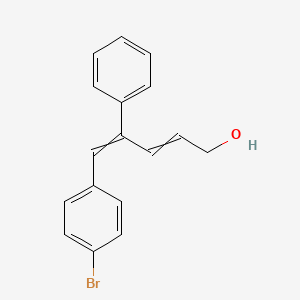
![{4-Methyl-5-[4-(trifluoromethyl)phenyl]thiophen-2-yl}methanol](/img/structure/B12615165.png)
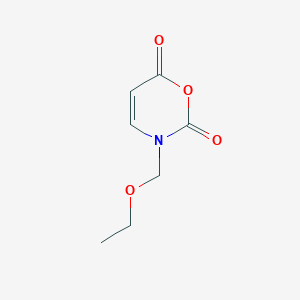
![4-{2-[4-(3,6-Dichloropyridazin-4-yl)piperazin-1-yl]ethoxy}benzonitrile](/img/structure/B12615175.png)

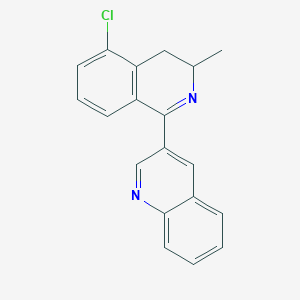
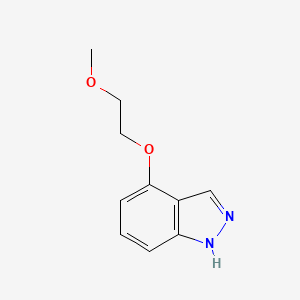
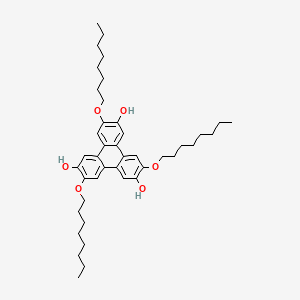
![4-{[3-(Trifluoromethoxy)phenyl]methyl}piperidin-4-amine](/img/structure/B12615211.png)
